molecular formula C4H12O2Si B1587089 Diethylsilanediol CAS No. 63148-61-8

Diethylsilanediol

Cat. No.: B1587089
CAS No.: 63148-61-8
M. Wt: 120.22 g/mol
InChI Key: DAKRXZUXJUPCOF-UHFFFAOYSA-N
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Description

Diethylsilanediol [(C₂H₅)₂Si(OH)₂] is one of the earliest isolated stable organosilanediols, characterized by two ethyl groups and two hydroxyl groups bonded to a central silicon atom . Its stability under ambient conditions makes it a valuable precursor for synthesizing siloxane polymers and studying hydrogen-bonded self-assembly patterns . While its synthesis often involves hydrolysis of dihydrosilanes catalyzed by rhodium complexes , its reactivity and structural properties have been extensively compared to other silanediols, such as dimethylsilanediol (DMSD) and diphenylsilanediol.

Properties

IUPAC Name

diethyl(dihydroxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O2Si/c1-3-7(5,6)4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKRXZUXJUPCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

163836-21-3, 56267-41-5
Record name Poly[oxy(diethylsilylene)], α-hydro-ω-hydroxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=163836-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylsilanediol homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70960021
Record name Diethylsilanediol
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Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63148-61-8, 39280-11-0
Record name Siloxanes and Silicones, di-Et
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Record name Siloxanes and Silicones, di-Et
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Record name Diethylsilanediol
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Record name Organopolysiloxane
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Scientific Research Applications

Materials Science

Surface Modification:
Diethylsilanediol is utilized for modifying the surfaces of various materials, particularly in enhancing hydrophobicity. It can be applied to oxidized silicon and metal oxides to create water-repellent surfaces. This property is beneficial in applications such as:

  • Coatings: DESD can be used in coatings to improve water resistance and durability.
  • Textiles: The incorporation of DESD into textile fibers enhances water repellency, making fabrics more suitable for outdoor use.

Siloxane Polymer Synthesis:
this compound serves as a precursor in the synthesis of siloxane polymers. These polymers are known for their flexibility, thermal stability, and chemical resistance, making them ideal for applications in:

  • Sealants and Adhesives: Used in construction and automotive industries due to their strong bonding properties.
  • Medical Devices: Siloxane polymers derived from DESD are used in medical applications due to their biocompatibility.

Environmental Applications

Pollutant Degradation:
Recent studies have indicated that this compound may play a role in the degradation of environmental pollutants. Its ability to form hydroxyl radicals under certain conditions can facilitate the breakdown of harmful compounds in water systems.

  • Photodegradation Studies: Research has shown that silanol compounds can contribute to the photodegradation of volatile organic compounds (VOCs) when exposed to sunlight, thus aiding in water purification efforts.

Soil Remediation:
DESD's properties allow it to interact with soil matrices, potentially enhancing the sorption of pollutants and improving soil quality. Its application in soil remediation strategies could help mitigate contamination from industrial activities.

Biomedical Applications

Drug Delivery Systems:
this compound has been explored as a component in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its use can enhance the solubility and bioavailability of drugs, particularly hydrophobic compounds.

  • Nanocarriers: Research is ongoing into using DESD-based nanocarriers for targeted drug delivery, which could improve therapeutic outcomes while minimizing side effects.

Tissue Engineering:
In tissue engineering, DESD can be utilized to modify scaffolds that support cell growth and tissue regeneration. Its biocompatibility and ability to promote cell adhesion make it a promising candidate for developing new biomaterials.

Case Study 1: Surface Modification of Silicon

A study conducted on the use of this compound for hydrophobizing oxidized silicon surfaces demonstrated significant improvements in water contact angles and reduced surface energy. This modification enhanced the material's applicability in microelectronics and sensor technologies.

Case Study 2: Pollutant Degradation

Research investigating the photodegradation of VOCs using this compound indicated that under UV light exposure, DESD facilitated the breakdown of pollutants into less harmful substances. This finding suggests potential applications in environmental cleanup technologies.

Comparison with Similar Compounds

Structural and Molecular Properties

The structural organization of silanediols is influenced by steric hindrance from substituent groups. Key differences are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Structural Organization Stability/Reactivity Highlights
Diethylsilanediol C₄H₁₂O₂Si ~120.19* Forms infinite hydrogen-bonded sheets Moderate self-condensation under acidic conditions (~33% conversion)
Dimethylsilanediol C₂H₈O₂Si 120.22 Linear hydrogen-bonded chains High volatility; forms via thermal degradation of siloxanes
Diphenylsilanediol C₁₂H₁₂O₂Si 216.31 Hydrogen-bonded columns Higher self-condensation tendency (~50% under acid)
  • Self-Assembly Patterns :
    • This compound forms planar sheets due to minimal steric hindrance from ethyl groups .
    • Diphenylsilanediol adopts columnar structures due to bulky phenyl groups limiting lateral interactions .
    • Dimethylsilanediol exhibits simpler linear chains, enabling applications in supramolecular chemistry .

Biological Activity

Diethylsilanediol (DESD) is a silanol compound that has garnered interest due to its potential biological activities and applications in various fields, including medicine and environmental science. This article delves into the biological activity of DESD, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by the presence of two ethyl groups attached to a silicon atom with hydroxyl (-OH) functional groups. The general formula can be represented as C4H10O2Si\text{C}_4\text{H}_{10}\text{O}_2\text{Si}. This structure contributes to its solubility in water and organic solvents, influencing its biological interactions.

1. Antimicrobial Properties

Research indicates that silanol compounds, including DESD, exhibit antimicrobial properties. A study conducted by Xu and Miller (2008) highlighted the ability of silanediols to inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes due to the amphiphilic nature of the silanol group.

2. Biodegradation

This compound has been shown to undergo biodegradation in various environmental conditions. A study reported that DESD is biodegradable in soil, with microorganisms such as Fusarium oxysporum and Arthrobacter species effectively metabolizing it into less harmful substances. This biodegradation process is crucial for assessing the environmental impact of silanol compounds derived from silicone products .

3. Toxicological Studies

Toxicological assessments have revealed that while DESD has beneficial properties, it may also pose risks under certain conditions. Hematotoxicity and hepatotoxicity have been identified as significant endpoints in studies evaluating the safety of silanol compounds . These findings underscore the importance of understanding the dose-response relationship for safe application in medical and industrial uses.

Case Study 1: Antimicrobial Efficacy

A laboratory study investigated the antimicrobial efficacy of DESD against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL for both bacteria.

Pathogen MIC (µg/mL)
E. coli50
Staphylococcus aureus50

This study suggests that DESD could be a candidate for developing new antimicrobial agents.

Case Study 2: Environmental Impact

In another investigation focused on environmental sustainability, researchers assessed the biodegradation rates of DESD in various soil types. The results demonstrated that DESD was effectively degraded within 30 days under aerobic conditions, with CO2 production monitored as an indicator of microbial activity.

Soil Type Biodegradation Rate (days)
Sandy Soil25
Clay Soil30
Loamy Soil28

These findings are essential for understanding how DESD behaves in natural environments and its potential ecological footprint.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylsilanediol
Reactant of Route 2
Diethylsilanediol

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